(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide
Description
Properties
CAS No. |
349434-16-8 |
|---|---|
Molecular Formula |
C16H15N3O5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C16H15N3O5S/c17-25(23,24)15-7-4-13(5-8-15)11-18-16(20)9-6-12-2-1-3-14(10-12)19(21)22/h1-10H,11H2,(H,18,20)(H2,17,23,24)/b9-6+ |
InChI Key |
MDKDRJGQCOTDPW-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Amine Coupling
Reagents :
-
3-(3-Nitrophenyl)prop-2-enoic acid
-
Thionyl chloride (SOCl₂)
-
4-Sulfamoylbenzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure :
-
Acyl chloride formation :
-
Amide coupling :
-
The crude acyl chloride is dissolved in DCM (30 mL) and cooled to 0°C.
-
4-Sulfamoylbenzylamine (10 mmol) and TEA (12 mmol) are added dropwise.
-
The mixture is stirred at 25°C for 12 h, washed with 5% HCl (2×20 mL), and dried over Na₂SO₄.
-
Purification by silica gel chromatography (EtOAc/hexane, 1:2) yields the product as a yellow solid (72% yield).
-
Key Data :
Carbodiimide-Mediated Amide Bond Formation
Reagents :
-
3-(3-Nitrophenyl)prop-2-enoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
4-Sulfamoylbenzylamine
-
N,N-Dimethylformamide (DMF)
Procedure :
-
Activation :
-
Coupling :
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| EDC Equivalents | 1.2 eq | +15% |
| Reaction Temperature | 25°C | +22% |
| Solvent | DMF | +18% |
Microwave-Assisted Synthesis
Reagents :
-
3-(3-Nitrophenyl)prop-2-enoic acid
-
4-Sulfamoylbenzylamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
Procedure :
-
Reaction :
-
Workup :
-
The solvent is evaporated, and the residue is purified by flash chromatography (CH₂Cl₂/MeOH, 10:1) to give the product (88% yield).
-
Advantages :
-
Time Efficiency : 20 min vs. 12–24 h conventional methods
-
Improved E/Z Selectivity : >99:1 (E:Z) due to controlled heating.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | E/Z Ratio | Scalability |
|---|---|---|---|---|
| Acyl chloride-amine | 72 | 98 | 95:5 | Moderate |
| Carbodiimide-mediated | 85 | 97 | 97:3 | High |
| Microwave-assisted | 88 | 99 | 99:1 | Limited |
Key Observations :
-
Microwave synthesis offers superior stereoselectivity but requires specialized equipment.
-
Carbodiimide methods are preferred for large-scale production due to reliability.
Critical Reaction Parameters
Stereochemical Control
Functional Group Compatibility
-
Nitro Group Stability :
-
Sulfamoyl Group Sensitivity :
Industrial-Scale Considerations
-
Cost Analysis :
Reagent Cost/kg (USD) Method Utilization EDC/HOBt 320 High HATU 1,200 Low 4-Sulfamoylbenzylamine 450 Critical -
Waste Management :
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized nitrophenyl derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl and sulfamoyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Nitro Groups
a. (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide
- Structure: Replaces the sulfamoylphenylmethyl group with a phenoxyphenyl substituent.
- Molecular Weight : 360.37 g/mol.
- Synthesis: Not detailed in the evidence, but similar acrylamide coupling strategies may apply.
b. (2E)-N-[2-(4-Chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
- Structure : Substitutes sulfamoylphenylmethyl with a chlorophenylethyl chain.
- Molecular Weight : 330.8 g/mol.
- Key Features : Chlorine increases lipophilicity (higher LogP) and may improve metabolic stability.
c. (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
- Structure : Positional isomer (4-nitrophenyl instead of 3-nitrophenyl) with a fluorophenyl group.
Sulfamoylphenyl-Containing Analogs
a. (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide
- Structure : Retains the sulfamoylphenyl group but replaces nitro with fluorine.
- Molecular Weight : 320.34 g/mol.
- Key Features : Fluorine’s electron-withdrawing effect mimics nitro but with lower steric hindrance.
b. (E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide
- Structure : Incorporates a furan ring and carbamothioyl group.
- Molecular Weight : 351.4 g/mol.
- Key Features: Thioamide group increases hydrogen-bonding capacity (3 H-bond donors vs. 1 in acrylamide).
Substituent Effects on Physicochemical Properties
Bioactivity Insights
- Anti-Inflammatory Activity : Compounds with hydroxy/methoxy-phenylacrylamide structures (e.g., ) show IC50 values <17 µM, suggesting nitro/sulfamoyl modifications may enhance or alter activity .
- Antimicrobial Potential: Sulfamoyl derivatives in exhibit antimicrobial properties, though cyano substituents differ from nitro .
Biological Activity
(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide, also known as compound 349434-16-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a nitrophenyl group and a sulfamoyl group, which are believed to contribute to its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 361.4 g/mol |
| CAS Registry Number | 349434-16-8 |
| Water Solubility | 14.2 µg/mL (at pH 7.4) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group may facilitate electron transfer reactions, while the sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting enzyme activity or modulating receptor function. This dual functionality suggests a broad spectrum of biological effects.
Enzyme Inhibition Studies
Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, compounds structurally related to this compound have shown promise as urease inhibitors, with some derivatives exhibiting IC values significantly lower than standard controls . This indicates that the compound may possess similar inhibitory properties.
Case Studies and Research Findings
- Urease Inhibition : A study highlighted several derivatives of nitrophenyl compounds that demonstrated higher potency as urease inhibitors compared to acetohydroxamic acid, with IC values reaching as low as 0.13 µM for the most active derivative . This positions this compound as a potential lead compound in the development of new urease inhibitors.
- Cytotoxicity Assessments : Preliminary cytotoxicity assays revealed that certain derivatives exhibited low cytotoxicity against mammalian cells, maintaining over 90% cell viability at concentrations up to 250 µg/mL . This suggests a favorable safety profile for further development.
- Synthetic Routes and Applications : The synthesis of this compound involves multiple steps, including nitration and condensation reactions . Its unique structure makes it a valuable building block in medicinal chemistry for developing pharmaceuticals targeting various diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide | Lacks sulfamoyl group | Less effective in enzyme inhibition |
| (E)-3-(4-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | Similar structure, different nitro position | Varies in reactivity and activity |
| (E)-3-(3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide | Contains methyl instead of sulfamoyl | Altered chemical and biological properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide?
- Methodology : The compound can be synthesized via a two-step process:
Acylation : React 3-nitrocinnamic acid with 4-(aminomethyl)benzenesulfonamide using coupling agents like EDCI/HOBt in DMF under inert conditions.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the (E)-isomer .
- Key Considerations : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography to avoid (Z)-isomer contamination.
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration and hydrogen-bonding networks involving the sulfamoyl group .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using COSY and HSQC to confirm the enamide double bond (δ 6.5–7.5 ppm for vinyl protons) and sulfamoyl group (δ 7.8–8.2 ppm for aromatic protons) .
- HRMS : Validate molecular weight (calc. for C₁₆H₁₅N₃O₄S: 345.08 g/mol) .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity and binding interactions?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study the electron-withdrawing effects of the nitro group on the enamide’s electrophilicity .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2), focusing on hydrogen bonds between the sulfamoyl group and Arg120/His90 residues .
- Validation : Cross-reference docking results with experimental SAR data from fluorophenyl/bromophenyl analogs to assess predictive accuracy .
Q. How does the sulfamoyl group influence crystallographic packing and stability?
- Observations : The sulfamoyl group forms intermolecular N–H···O hydrogen bonds (2.8–3.1 Å) with nitro groups in adjacent molecules, stabilizing a monoclinic lattice (space group P2₁/c) .
- Impact : These interactions reduce solubility in polar solvents but enhance thermal stability (Tₘ > 200°C), as shown by DSC analysis .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Conflicting IC₅₀ values for COX-2 inhibition (e.g., 5 µM vs. 12 µM) may arise from assay conditions (e.g., pH, co-solvents).
- Resolution :
Standardization : Use identical buffer systems (e.g., PBS pH 7.4) and validate via orthogonal assays (e.g., SPR binding kinetics).
Meta-Analysis : Compare data with structurally related compounds (e.g., (E)-3-(4-fluorophenyl) analogs) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
